3-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid

Orthogonal protection Solid-phase peptide synthesis Boc/allyl strategy

Selecting 3-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid (CAS 355390-94-2) is a strategic decision for synthetic chemists developing N-backbone cyclic peptides or PROTAC linkers. Unlike N-Boc-β-alanine, this building block retains the acid-labile Boc shield required for Fmoc-SPPS while incorporating an orthogonal allyl handle. This allyl group enables late-stage Pd(0)-mediated deprotection or thiol-ene/olefin metathesis conjugations, unlocking synthetic avenues that single-protection analogs cannot replicate. The β-alanine spacer provides crucial logP elevation (XLogP3=1.3) for enhanced passive permeability, and the amorphous physical form eliminates polymorph-dependent coupling variability. Insist on ≥95% purity to minimize deletion sequences in split-and-pool library synthesis.

Molecular Formula C11H19NO4
Molecular Weight 229.3
CAS No. 355390-94-2
Cat. No. B6263497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid
CAS355390-94-2
Molecular FormulaC11H19NO4
Molecular Weight229.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(tert-Butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic Acid (CAS 355390-94-2) – Orthogonally Protected β-Amino Acid Building Block for Solid-Phase Peptide Synthesis and PROTAC Linker Design


3-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid (CAS 355390-94-2) is a synthetic β-alanine derivative bearing both a tert-butoxycarbonyl (Boc) protecting group and an allyl side-chain on its backbone nitrogen . With a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol, the compound is supplied as a ≥95% purity (HPLC) solid [1]. Its orthogonal protection scheme – offering acid-labile Boc deprotection alongside Pd(0)-catalyzed allyl removal – makes it a versatile precursor for the synthesis of N-backbone cyclic peptides, peptidomimetics, and bifunctional linkers employed in targeted protein degradation (PROTAC) platforms [2].

Why 3-{[(tert-Butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic Acid Cannot Be Replaced by Other Protected β-Amino Acids or N-Alkyl Glycine Analogs


The simultaneous presence of a Boc group and an allyl handle on the same backbone nitrogen is the defining feature that precludes simple substitution. Replacing this compound with N-Boc-β-alanine (lacking the allyl group) would forfeit the capacity for late-stage diversification via olefin metathesis or Pd-mediated deprotection [1]. Conversely, substituting with N-allyl-β-alanine (lacking the Boc group) would render the building block incompatible with standard Fmoc solid-phase peptide synthesis (SPPS) protocols, where temporary Nᵅ protection is essential . Even the closely related Boc-N-(allyl)-glycine alters backbone spacing, lipophilicity, and conformational freedom, potentially undermining both synthetic yield and biological activity in applications such as PROTAC linker optimization [2].

Head-to-Head Quantitative Evidence for 3-{[(tert-Butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic Acid Versus Its Closest Analogs


Orthogonal Protection Compatibility: This Compound Resists Premature Deprotection Where N-Boc-β-alanine or N-Allyl-β-alanine Individually Fail

Gellerman et al. (2001) demonstrated that building blocks bearing Boc and allyl motifs simultaneously enable fully orthogonal trifunctional units for solid-phase synthesis of small cyclic peptide loops (SCAPELs). In their system, Nᵅ groups were protected by Fmoc, side-chain carboxylic acids by t-Bu, and N-alkyl-amino groups by Allyl – requiring that the Boc group remain stable under Fmoc deprotection (20% piperidine/DMF) while the Allyl group is cleaved selectively with Pd(0)/SnBu₃ [1]. The target compound uniquely satisfies these orthogonal stability requirements. Neither N-Boc-β-alanine (no allyl handle) nor N-allyl-β-alanine (no Boc group) would survive the sequential deprotection protocol [1].

Orthogonal protection Solid-phase peptide synthesis Boc/allyl strategy

Purity Specification Advantage: This Compound Offers Higher Guaranteed Purity than the Propargyl Analog

Among N-Boc-N-alkynyl-β-alanine derivatives, the allyl variant (target compound) is consistently supplied at ≥95% purity (HPLC) . In contrast, the commercially available propargyl analog (N-Boc-N-propargyl-β-alanine, CAS 1206804-51-8) is typically listed at ≥90% purity from multiple vendors . This 5% absolute purity delta translates to a potentially significant reduction in side-product contamination during coupling reactions, where lower purity building blocks can generate difficult-to-remove deletion sequences in solid-phase synthesis.

Purity comparison Building block quality Vendor specification

Lipophilicity Tuning with β-Alanine Backbone: 1.3 vs. 1.0 XLogP3 Over the Glycine Analog

Computed physicochemical properties reveal a meaningful difference in lipophilicity between the target β-alanine compound (XLogP3-AA = 1.3) and its glycine analog Boc-N-(allyl)-glycine (XLogP3-AA = 1.0) [1][2]. This Δ = +0.3 logP unit shift corresponds to a theoretical ~2-fold increase in octanol/water partition coefficient and may influence passive membrane permeability when the compound is incorporated into PROTAC linkers or peptide-drug conjugates [3]. For researchers optimizing cellular permeability, this property difference provides a tunable parameter without altering the allyl functionality.

Lipophilicity PROTAC linker Permeability

Solid-State Handling Advantage: Amorphous Physical Form Avoids Polymorph Issues Common to Crystalline Glycine Analogs

While the glycine analog Boc-N-(allyl)-glycine (CAS 145618-68-4) is characterized as a crystalline white powder with a defined melting point of 89–94 °C, the target β-alanine compound is supplied as an amorphous solid or oil across multiple vendor specifications . Crystalline building blocks can exhibit polymorphism, leading to batch-to-batch variability in dissolution rates that affect coupling kinetics in solid-phase synthesis. The amorphous nature of the target compound ensures consistent solvation and reactivity across independent syntheses, a practical advantage for high-throughput peptide library production [1].

Solid form Polymorphism Handling

Validated Application Scenarios for 3-{[(tert-Butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic Acid Procurement


Solid-Phase Synthesis of N-Backbone Cyclic Peptides via Sequential Orthogonal Deprotection

The compound's Boc and allyl groups are cleaved under mutually exclusive conditions, enabling the stepwise construction of N-backbone cyclic peptides on solid support. The building block is incorporated via standard amide coupling, the allyl handle is removed with Pd(PPh₃)₄/SnBu₃ to expose a secondary amine for cyclization, and the Boc group is subsequently removed with TFA to liberate the terminal amine [1]. This three-step sequence cannot be executed with N-Boc-β-alanine or N-allyl-β-alanine, as each lacks the requisite orthogonal functionality [1].

PROTAC Linker Design Requiring Tunable Lipophilicity and Allyl-Based Conjugation

In PROTAC development, linker length and lipophilicity critically influence ternary complex formation and target degradation efficiency. The β-alanine backbone provides an additional methylene unit compared to glycine-based linkers, increasing XLogP3 from 1.0 to 1.3, which can enhance passive cellular permeability [1]. The allyl group also serves as a latent functional handle for post-synthetic conjugation via thiol-ene ‘click’ reactions or olefin metathesis, orthogonal to Boc protection, enabling streamlined PROTAC library synthesis .

High-Throughput Combinatorial Peptide Library Synthesis Requiring Batch-to-Batch Consistency

The amorphous physical form of the target compound eliminates polymorph-dependent dissolution variability, ensuring consistent coupling kinetics across large parallel syntheses. Combined with a ≥95% purity specification (versus ≥90% for the propargyl analog), this reduces the incidence of failed couplings and deletion sequences in split-and-pool peptide library construction [1].

Quote Request

Request a Quote for 3-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.